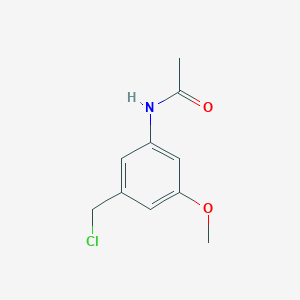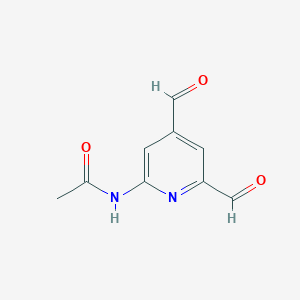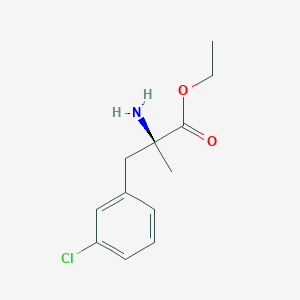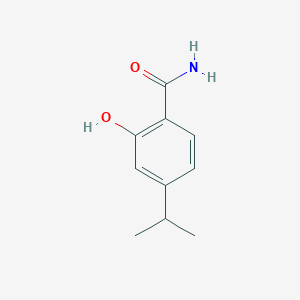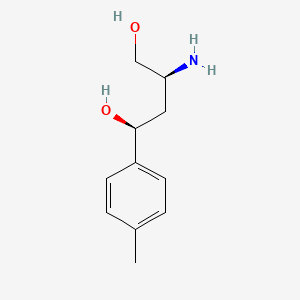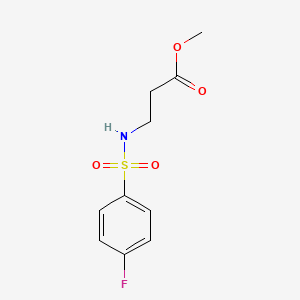![molecular formula C11H8F3NO4 B14852702 4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid](/img/structure/B14852702.png)
4-Oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid is a synthetic organic compound characterized by the presence of a trifluoromethoxy group attached to an aniline moiety, which is further connected to a butenoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 4-(trifluoromethoxy)aniline, is prepared through the nucleophilic aromatic substitution of 4-nitroaniline with trifluoromethoxybenzene.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with an appropriate aldehyde or ketone to form the corresponding Schiff base.
Cyclization and Oxidation: The Schiff base is then cyclized and oxidized under controlled conditions to yield the final product, (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-4-[4-(methoxy)anilino]but-2-enoic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-oxo-4-[4-(chloro)anilino]but-2-enoic acid: Contains a chloro group instead of a trifluoromethoxy group.
4-oxo-4-[4-(bromo)anilino]but-2-enoic acid: Contains a bromo group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (E)-4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C11H8F3NO4 |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
4-oxo-4-[4-(trifluoromethoxy)anilino]but-2-enoic acid |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)19-8-3-1-7(2-4-8)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18) |
Clave InChI |
VPHLVPQYMNKATK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
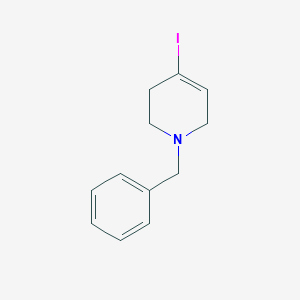
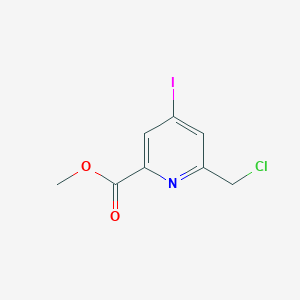
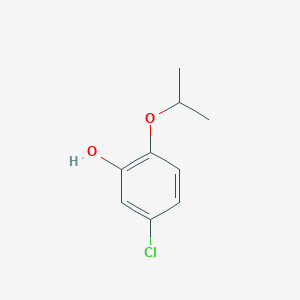

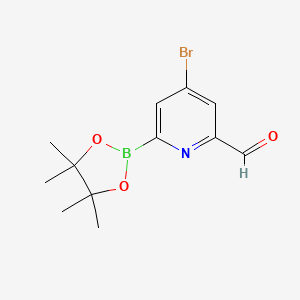
![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
